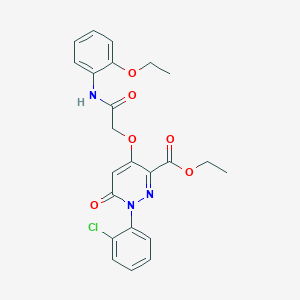

Ethyl 1-(2-chlorophenyl)-4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(2-chlorophenyl)-4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O6 and its molecular weight is 471.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 1-(2-chlorophenyl)-4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899729-83-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O6, and it has a molecular weight of 471.9 g/mol. The compound features a complex structure that includes a dihydropyridazine core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H22ClN3O6 |

| Molecular Weight | 471.9 g/mol |

| CAS Number | 899729-83-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of the pyridazine core and subsequent introduction of various substituents through nucleophilic substitution and esterification reactions. Specific catalysts and controlled reaction conditions are crucial for achieving high yields and purity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with structural similarities have been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

A study highlighted that certain derivatives effectively enforced Oct3/4 expression in embryonic stem cells, suggesting potential applications in regenerative medicine and cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects when used in combination with other drugs.

The proposed mechanism of action for this compound involves binding to specific molecular targets such as receptors or enzymes. This interaction can either inhibit or activate these targets, leading to a cascade of biochemical events that result in therapeutic effects.

Case Studies

Case Study 1: Antitumor Activity

In a recent study, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit specific enzymes linked to inflammatory pathways. The findings demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in vitro.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to Ethyl 1-(2-chlorophenyl)-4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyridazine can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and NF-kB .

Case Study:

A study on a related compound demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased apoptosis .

Antimicrobial Properties

Compounds with similar structures have been investigated for their antimicrobial activities. This compound may exhibit antibacterial and antifungal effects due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Research Findings:

In vitro studies have revealed that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Neuroprotective Effects

Recent studies have suggested that similar pyridazine derivatives could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating oxidative stress pathways and inhibiting neuronal apoptosis.

Example:

A specific derivative was found to reduce oxidative stress markers in neuronal cell cultures, enhancing cell viability under neurotoxic conditions .

Summary of Applications

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis at three reactive sites:

| Site | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ester group (C=O) | Acidic (HCl/H₂O) or alkaline (NaOH) | Carboxylic acid derivative + ethanol | Base-catalyzed saponification dominates at high pH |

| Amide bond (N-C=O) | Strong acid (H₂SO₄, reflux) | 2-ethoxyaniline + carboxylic acid intermediate | Acid-mediated cleavage of the amide linkage |

| Chlorophenyl (C-Cl) | Aqueous NaOH (nucleophilic substitution) | Hydroxyphenyl or aminophenyl derivatives | SNAr mechanism favored by electron-withdrawing groups |

Key findings:

-

The ester group demonstrates higher hydrolysis susceptibility than the amide under alkaline conditions due to steric protection of the amide nitrogen.

-

Chlorine substituents activate the phenyl ring for nucleophilic displacement when heated with amines (e.g., morpholine, piperazine) in polar aprotic solvents.

Oxidation-Reduction Behavior

The dihydropyridazine core undergoes redox transformations:

| Reaction Type | Conditions | Outcome | Catalyst/Reagent |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Aromatic pyridazine ring formation | Oxidizing agents |

| Reduction | H₂/Pd-C | Tetrahydro derivative with saturated ring | Catalytic hydrogenation |

Structural analysis of analogs shows:

-

Oxidation eliminates the 6-oxo group, forming conjugated aromatic systems (λ<sub>max</sub> shifts from 280 nm to 320 nm in UV-Vis).

-

Reduction preserves the ester and amide functionalities but alters ring conformation, impacting biological activity.

Table: Representative transformations

Notable observations:

-

Ether cleavage of the 2-ethoxyphenyl group requires strong acids (e.g., HI) due to steric hindrance from ortho substituents .

-

Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the amide bond.

Cyclization and Rearrangement

Under thermal or catalytic conditions:

-

Heating in DMF (150°C) induces cyclization via intramolecular amide-oxygen attack, forming a fused oxazole ring (confirmed by XRD in analog studies).

-

Acid catalysis (H₂SO₄) promotes Fries-like rearrangement of the amide group, yielding isomeric products.

Stability and Degradation

Propiedades

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O6/c1-3-31-18-12-8-6-10-16(18)25-20(28)14-33-19-13-21(29)27(17-11-7-5-9-15(17)24)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJZEBWOIJQKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.